molecular formula C7H7NO3 B6234112 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 1211536-42-3

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6234112
CAS RN: 1211536-42-3
M. Wt: 153.1
InChI Key:
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Description

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It is a member of the oxazole family, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of oxazoles, such as 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid, often involves the reaction of amino alcohols and carboxylic acids. This process typically involves a nucleophilic attack and an intramolecular cyclization . The synthesis of cyclopropanes, another key component of this compound, has been studied extensively and various methods have been developed .


Molecular Structure Analysis

The molecular structure of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid is characterized by an oxazole ring attached to a cyclopropane ring via a single bond. The cyclopropane ring is further substituted with a carboxylic acid group .


Chemical Reactions Analysis

Oxazoles, including 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in direct arylation reactions with high regioselectivity . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Future Directions

The future directions for research on 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there may be potential for this compound in pharmaceutical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid involves the synthesis of the oxazole ring followed by the cyclopropane ring. The carboxylic acid group is then introduced through a carboxylation reaction.", "Starting Materials": [ "2-amino-2-oxoacetic acid", "ethyl bromoacetate", "sodium hydride", "2-bromoacetophenone", "sodium methoxide", "cyclopropane", "carbon dioxide", "diethyl ether", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "1. Synthesis of 2-(2-bromoacetyl)phenylglycine: 2-amino-2-oxoacetic acid is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-bromoacetyl)phenylglycinate. This is then hydrolyzed with hydrochloric acid to yield 2-(2-bromoacetyl)phenylglycine.", "2. Synthesis of 2-(2-oxoethyl)oxazole: 2-(2-bromoacetyl)phenylglycine is reacted with sodium methoxide in diethyl ether to form 2-(2-methoxy-2-oxoethyl)phenylglycine. This is then cyclized with water and hydrochloric acid to yield 2-(2-oxoethyl)oxazole.", "3. Synthesis of 1-(1,3-oxazol-2-yl)cyclopropane: 2-(2-oxoethyl)oxazole is reacted with cyclopropane in the presence of sodium hydroxide to form 1-(1,3-oxazol-2-yl)cyclopropane.", "4. Carboxylation: 1-(1,3-oxazol-2-yl)cyclopropane is reacted with carbon dioxide in the presence of a base to introduce the carboxylic acid group and yield 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid." ] }

CAS RN

1211536-42-3

Product Name

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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